molecular formula C9H8ClN B1624565 7-chloro-3-methyl-1H-indole CAS No. 86915-16-4

7-chloro-3-methyl-1H-indole

Cat. No.: B1624565
CAS No.: 86915-16-4
M. Wt: 165.62 g/mol
InChI Key: ZDYQGSVERICZGQ-UHFFFAOYSA-N
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Description

7-chloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-chloro-3-methyl-1H-indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include a chlorinated phenylhydrazine and a methyl-substituted ketone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives
7-Chloro-3-methyl-1H-indole serves as a crucial building block in the synthesis of more complex indole derivatives. These derivatives are often utilized in the production of pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities. The compound's reactivity allows it to participate in various chemical reactions, including alkylation and acylation, leading to the formation of structurally diverse compounds.

Synthetic Methodologies
Recent advancements in synthetic methodologies have enhanced the efficiency of producing this compound derivatives. For instance, Fischer indole synthesis is commonly employed to generate this compound from phenylhydrazine and suitable carbonyl compounds. This method has been optimized to yield high purity and quantity of the desired indole products .

Biological Applications

Antiviral and Anticancer Activities
Research indicates that this compound exhibits significant antiviral and anticancer properties. Studies have shown that indole derivatives can inhibit viral replication and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways and enzyme inhibition .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects against a range of pathogens. The presence of chlorine and methyl groups enhances its interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents .

In addition to its medicinal uses, this compound is employed in various industrial applications. It plays a role in the production of dyes and pigments due to its stable indole structure, which can be modified to achieve desired color properties . Furthermore, its derivatives are also explored as components in material science applications, such as organic light-emitting diodes (OLEDs) due to their electronic properties.

Mechanism of Action

The mechanism of action of 7-chloro-3-methyl-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The chlorine and methyl groups can influence the compound’s binding affinity and specificity for different targets .

Comparison with Similar Compounds

Similar Compounds

    7-chloroindole: Lacks the methyl group at the 3-position.

    3-methylindole: Lacks the chlorine atom at the 7-position.

    Indole: The parent compound without any substituents.

Uniqueness

7-chloro-3-methyl-1H-indole is unique due to the presence of both chlorine and methyl groups, which can significantly alter its chemical and biological properties compared to its unsubstituted or singly substituted counterparts .

Biological Activity

7-Chloro-3-methyl-1H-indole is a compound belonging to the indole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClN, with a molecular weight of approximately 177.62 g/mol. The chlorine atom at the seventh position and the methyl group at the third position of the indole ring contribute to its unique chemical properties.

Research indicates that this compound exhibits enzyme inhibition properties, particularly targeting various enzymes involved in cellular processes. Its mechanism of action may involve binding to specific molecular targets, disrupting enzymatic activity critical for cell survival and proliferation.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes associated with cancer progression. For instance, studies have demonstrated its ability to interfere with pathways that regulate cell growth and apoptosis, suggesting potential applications in cancer therapy .

Biological Activities

This compound has been associated with several biological activities:

  • Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Some research indicates that it may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the compound's efficacy against breast cancer cells, showing significant inhibition of cell proliferation at micromolar concentrations . The study also explored its mechanism of action, revealing that it induces apoptosis through activation of caspase pathways.
  • Enzyme Interaction Studies : Another research effort focused on the binding affinity of this compound to specific enzymes involved in metabolic pathways. The results indicated a competitive inhibition mechanism, suggesting that this compound could serve as a lead for drug development targeting metabolic disorders .
  • Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

Compound NameMolecular FormulaBiological Activity
7-Chloro-2-methyl-1H-indoleC10H8ClNEnzyme inhibitor; anticancer
5-ChloroindoleC8H6ClNAntimicrobial; weak anticancer
IndoleC8H7NBasic structure; limited biological activity

The table highlights how variations in substituents can significantly influence biological activity.

Properties

IUPAC Name

7-chloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYQGSVERICZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458268
Record name 7-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86915-16-4
Record name 7-chloro-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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